4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Overview
Description
4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Bryonamide A, is a compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a hydroxyl group (OH) and an amide group (CONH2) attached to it . The amide group is further substituted with a 2-hydroxyethyl group . The structure has been determined by X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, research on similar compounds suggests that they may participate in electrochemical reduction reactions .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 181.19 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 181.07389321 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 164 .Scientific Research Applications
Metabolic Conversion and Stability
- Research has shown that N-(Hydroxymethyl) compounds, similar to 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, are metabolites of N-methylbenzamides and exhibit varied stabilities based on their structural components. N-(Hydroxymethyl)-N-methylbenzamide, for instance, was less stable under alkaline conditions compared to its derivatives (Ross et al., 1983).
Synthesis of Narwedine-Type Enones
- The compound has been used in the synthesis of narwedine-type enones, a class of organic compounds. For example, irradiation of related N-methylbenzamide derivatives has been shown to produce these enones, which are of interest in organic synthesis (Kametani et al., 1972).
Properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(6-7-12)10(14)8-2-4-9(13)5-3-8/h2-5,12-13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMOQWYLKXCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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